molecular formula C23H19N3O5S2 B2935851 (E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 627039-18-3

(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2935851
CAS RN: 627039-18-3
M. Wt: 481.54
InChI Key: GITZCWSESIQZSR-KWQFDLEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H19N3O5S2 and its molecular weight is 481.54. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Applications

Thiazolo[3,2-a]pyrimidines have been reported to exhibit antipsychotic properties . This suggests that your compound could potentially be used in the development of new treatments for psychiatric disorders.

Anticancer Applications

These compounds have also shown anticancer activities , indicating that they could be explored for their efficacy against various types of cancer.

Anti-inflammatory Applications

Thiazolo[3,2-a]pyrimidines possess anti-inflammatory properties , which could make them valuable in the research and treatment of inflammatory diseases.

Antimicrobial Applications

They have been found to have antimicrobial effects , suggesting a role in combating bacterial infections.

Antiviral and Anti-HIV Activities

These derivatives are known to exhibit antiviral and anti-HIV activities , making them candidates for research into treatments for viral infections, including HIV.

Antibacterial and Antitubercular Activities

Some thiazolo[3,2-a]pyrimidine derivatives have been screened for their antibacterial and antitubercular activities , indicating potential use in tuberculosis research and therapy.

RNase H Inhibitors for HIV Therapy

Novel thiazolone[3,2-a]pyrimidine-containing RNase H inhibitors have been developed based on these compounds, which are important targets for HIV therapy .

properties

IUPAC Name

ethyl (2E)-7-methyl-2-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S2/c1-3-31-22(28)19-14(2)24-23-25(20(19)17-8-5-13-32-17)21(27)18(33-23)7-4-6-15-9-11-16(12-10-15)26(29)30/h4-13,20H,3H2,1-2H3/b6-4+,18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITZCWSESIQZSR-KWQFDLEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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